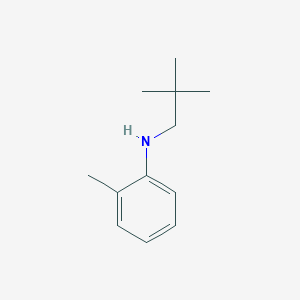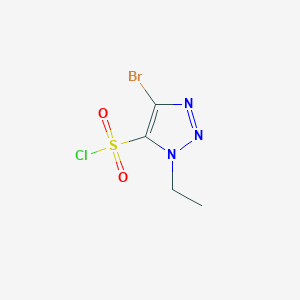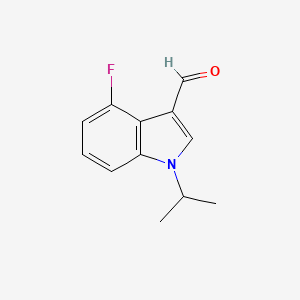![molecular formula C9H17N3S B13218284 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyridine with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets . Additionally, it has applications in the industry as a catalyst and in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . This makes it a valuable compound for studying various biological processes and developing new therapeutic agents.
Comparación Con Compuestos Similares
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole can be compared with other similar compounds such as thiazoles and other imidazole derivatives. Thiazoles, for example, also contain sulfur and nitrogen atoms and exhibit similar biological activities Other similar compounds include various substituted imidazoles, which are used in a wide range of applications from pharmaceuticals to industrial catalysts .
Propiedades
Fórmula molecular |
C9H17N3S |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
3-methyl-1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C9H17N3S/c1-7(2)8(10)6-13-9-11-4-5-12(9)3/h4-5,7-8H,6,10H2,1-3H3 |
Clave InChI |
FZSFRDYQJRIBCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CSC1=NC=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)


![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)

